molecular formula C14H21NO5S B127917 Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine CAS No. 142374-01-4

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine

Cat. No.: B127917
CAS No.: 142374-01-4
M. Wt: 315.39 g/mol
InChI Key: OVZMVOAGMUTQIB-ZDUSSCGKSA-N
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Description

. This compound is characterized by its unique structure, which includes a butylsulfonyl group attached to the amino acid L-p-hydroxyphenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine typically involves the reaction of L-p-hydroxyphenylalanine with butylsulfonyl chloride in the presence of a base, such as triethylamine, to form the butylsulfonyl derivative. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

    MethylN-butylsulfonyl-L-tyrosine: Similar structure but lacks the hydroxyl group on the phenyl ring.

    MethylN-butylsulfonyl-L-phenylalanine: Similar structure but lacks both the hydroxyl group and the sulfonyl group on the phenyl ring

Uniqueness

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine is unique due to the presence of both the butylsulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogs .

Properties

IUPAC Name

methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMVOAGMUTQIB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451905
Record name MethylN-butylsulfonyl-L-p-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142374-01-4
Record name MethylN-butylsulfonyl-L-p-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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